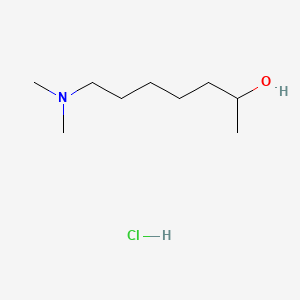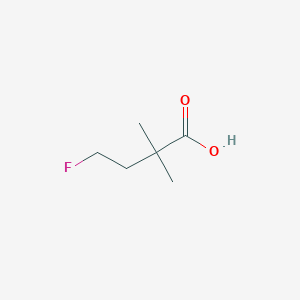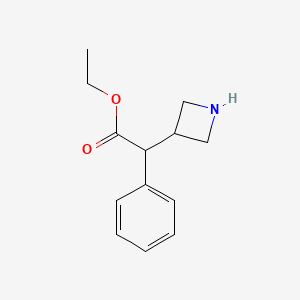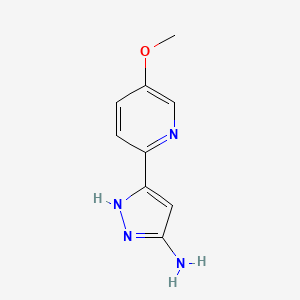
5-(5-Methoxy-2-pyridinyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-methoxypyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridin-2-yl)methanamine: Another compound featuring a methoxypyridine moiety, but with different functional groups.
5-Chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate: A compound with a pyridine ring substituted with chlorine and methyl groups.
Uniqueness
5-(5-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of its pyridine and pyrazole rings, which confer specific chemical properties and potential biological activities .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(5-methoxypyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-6-2-3-7(11-5-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
XTGQUVAFZNVJBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)

![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)


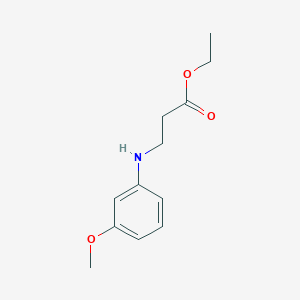
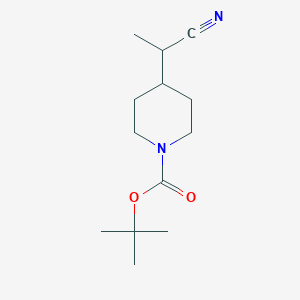
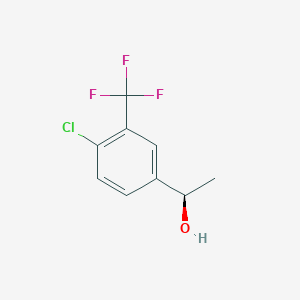
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
